4-Bromo-2-tert-butyl-6-(1,3-diphenylimidazolidin-2-yl)phenol
Description
4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol is a complex organic compound that features a brominated phenol group, a tert-butyl group, and an imidazolidinyl moiety with diphenyl substitutions
Properties
Molecular Formula |
C25H27BrN2O |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-6-(1,3-diphenylimidazolidin-2-yl)phenol |
InChI |
InChI=1S/C25H27BrN2O/c1-25(2,3)22-17-18(26)16-21(23(22)29)24-27(19-10-6-4-7-11-19)14-15-28(24)20-12-8-5-9-13-20/h4-13,16-17,24,29H,14-15H2,1-3H3 |
InChI Key |
LVTBPRUENADJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol typically involves multiple steps:
Bromination: The starting material, 2-tert-butylphenol, undergoes bromination to introduce the bromine atom at the 4-position.
Formation of Imidazolidinyl Moiety: The imidazolidinyl group is introduced through a reaction involving 1,3-diphenyl-2-imidazolidinone and appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol can undergo various types of chemical reactions:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the imidazolidinyl moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: Similar structure but lacks the imidazolidinyl moiety.
2-tert-Butyl-4-methylphenol: Similar phenolic structure but with different substituents.
1,3-Diphenyl-2-imidazolidinone: Contains the imidazolidinyl moiety but lacks the phenolic group.
Uniqueness
4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol is unique due to the combination of the brominated phenol, tert-butyl group, and the imidazolidinyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
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